molecular formula C5H5N5 B12961436 3,5-Diaminopyrazine-2-carbonitrile

3,5-Diaminopyrazine-2-carbonitrile

Cat. No.: B12961436
M. Wt: 135.13 g/mol
InChI Key: SEOQUFWBUGVPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Diaminopyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with two amino groups at positions 3 and 5 and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research. The amino groups enhance nucleophilicity and hydrogen-bonding capacity, while the nitrile group offers reactivity for further functionalization, such as cyclization or cross-coupling reactions.

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

3,5-diaminopyrazine-2-carbonitrile

InChI

InChI=1S/C5H5N5/c6-1-3-5(8)10-4(7)2-9-3/h2H,(H4,7,8,10)

InChI Key

SEOQUFWBUGVPPO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C#N)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diaminopyrazine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 2,3-diaminopyrazine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Diaminopyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Conversion to 3,5-diaminopyrazine-2-amine.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3,5-Diaminopyrazine-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of kinase inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3,5-diaminopyrazine-2-carbonitrile involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their function. The nitrile group can participate in electrophilic reactions, modifying the activity of enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Diaminopyrazine-2-carbonitrile with pyrazine-carbonitrile derivatives and related heterocycles, focusing on structural features, physicochemical properties, and reactivity.

Structural and Functional Group Comparisons

Table 1: Key Structural Differences and Similarities
Compound Name Substituents (Positions) Functional Groups Molecular Formula
This compound 2-CN, 3-NH2, 5-NH2 Nitrile, amine C5H4N6
3-Chloropyrazine-2-carbonitrile 2-CN, 3-Cl Nitrile, chlorine C5H2ClN3
5-Acetylpyrazine-2-carbonitrile 2-CN, 5-COCH3 Nitrile, ketone C7H5N3O
(2Z)-2-(4-Cyanobenzylidene)-...* 6-CN, fused thiazolo-pyrimidine Nitrile, carbonyl, thiazole C22H17N3O3S

*Compound 11b from .

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The amino groups in this compound are electron-donating, increasing the electron density of the pyrazine ring compared to chlorine (electron-withdrawing) in 3-Chloropyrazine-2-carbonitrile . This difference influences reactivity in electrophilic substitution and metal-catalyzed reactions.
  • Nitrile Positioning : The nitrile group at position 2 is conserved across all compared compounds, but its electronic environment varies. For example, in 5-Acetylpyrazine-2-carbonitrile, the adjacent acetyl group may sterically hinder nitrile reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) IR (CN stretch, cm⁻¹) Solubility Profile
This compound Not reported ~2,200 (estimated) Polar solvents (DMF, DMSO)
3-Chloropyrazine-2-carbonitrile Not reported ~2,209 Moderate in DCM, THF
(2Z)-2-(4-Cyanobenzylidene)-... 213–215 2,209 Low in water, high in DMF
5-Acetylpyrazine-2-carbonitrile Not reported ~2,219 (estimated) Ethanol, acetone

Key Observations :

  • Melting Points : Compounds with fused rings (e.g., thiazolo-pyrimidine derivatives like 11b) exhibit higher melting points (213–215°C) due to increased rigidity and intermolecular interactions .
  • Nitrile IR Stretches : The nitrile stretching frequency (~2,200 cm⁻¹) is consistent across derivatives, but electron-donating groups (e.g., NH2) may slightly lower the wavenumber compared to electron-withdrawing groups (e.g., Cl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.